molecular formula C14H7NO2S B13922412 1H-[1]benzothieno[2,3-f]indole-2,3-dione

1H-[1]benzothieno[2,3-f]indole-2,3-dione

Cat. No.: B13922412
M. Wt: 253.28 g/mol
InChI Key: HHAKHGNMGIWZIN-UHFFFAOYSA-N
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Description

1H-1Benzothieno[2,3-f]indole-2,3-dione is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and indole moieties

Preparation Methods

The synthesis of 1H-1benzothieno[2,3-f]indole-2,3-dione typically involves multicomponent reactions. One common method includes the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with 10 mol% sulfamic acid as a catalyst . This method is advantageous due to its operational simplicity and the ability to produce the compound in good yields within a short reaction time. The product can be purified through recrystallization from ethyl acetate .

Chemical Reactions Analysis

1H-1Benzothieno[2,3-f]indole-2,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Comparison with Similar Compounds

1H-1Benzothieno[2,3-f]indole-2,3-dione can be compared with other similar compounds, such as:

    1H-Benzofuro[3,2-f]indole: This compound features a fused benzofuran ring instead of a thiophene ring.

    Pyrrolo[3,2-b]carbazole: This compound has a pyrrole ring fused to the indole moiety.

The uniqueness of 1H-1benzothieno[2,3-f]indole-2,3-dione lies in its combination of benzene, thiophene, and indole rings, which confer specific electronic and steric properties that are not present in its analogs.

Properties

Molecular Formula

C14H7NO2S

Molecular Weight

253.28 g/mol

IUPAC Name

3H-[1]benzothiolo[2,3-f]indole-1,2-dione

InChI

InChI=1S/C14H7NO2S/c16-13-9-6-12-8(5-10(9)15-14(13)17)7-3-1-2-4-11(7)18-12/h1-6H,(H,15,16,17)

InChI Key

HHAKHGNMGIWZIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)C(=O)C(=O)N4

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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